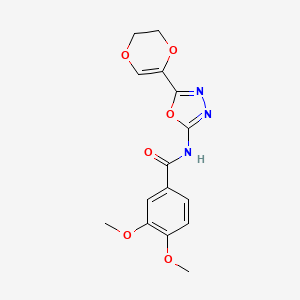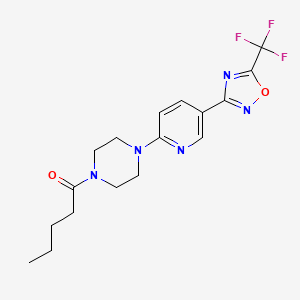
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one is an intricate chemical compound with notable significance in multiple scientific domains. The compound boasts a structure that facilitates a broad spectrum of chemical reactions, making it invaluable in synthetic chemistry, biological research, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic synthesis. The starting materials are usually 5-(Trifluoromethyl)-1,2,4-oxadiazole, 2-bromopyridine, and 1-(piperazin-1-yl)pentan-1-one. The synthetic route might proceed through the following steps:
Formation of 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl group: This step involves the preparation of the oxadiazole ring with a trifluoromethyl substituent, often via cyclization reactions under specific conditions.
Pyridine ring coupling: Using 2-bromopyridine, the pyridine moiety is introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Piperazine attachment: The piperazine unit is linked using nucleophilic substitution or reductive amination.
Final assembly: The final compound is assembled by connecting the pentan-1-one segment, typically via a condensation reaction or alkylation.
Industrial Production Methods: For industrial-scale production, optimizing the reaction conditions and scalability is crucial. Catalysts, solvents, and reactant purity play critical roles in yield and efficiency. Key considerations include:
Catalysts: Palladium and nickel-based catalysts are often employed.
Solvents: Common solvents like toluene, dichloromethane, or acetonitrile are used to control reaction rates and solubility.
Temperature and pressure: Reactions are conducted under controlled temperature (50-100°C) and pressure (ambient to high pressure) conditions.
Chemical Reactions Analysis
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one undergoes a variety of chemical reactions, which are significant for its applications.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides, often using reagents like hydrogen peroxide or permanganate.
Reduction: Reduction of the oxadiazole or pyridine rings can be achieved using lithium aluminum hydride or hydrogenation techniques.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substituents: Halides, amines, alkyl groups.
Major Products
Oxidized derivatives of the oxadiazole and pyridine rings.
Reduced products with altered functional groups.
Substituted derivatives with new functional groups at various positions.
Scientific Research Applications
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one finds extensive use in various research fields:
Chemistry
Building block: Used as a versatile building block for synthesizing complex organic molecules.
Catalysis: Acts as a ligand or catalyst in several organic reactions.
Biology
Biomolecular studies: Used to study protein-ligand interactions.
Cell signaling: Investigates cellular pathways and signal transduction.
Medicine
Pharmaceuticals: Potential therapeutic agent due to its unique structure, possibly targeting specific enzymes or receptors.
Diagnostics: Helps in developing diagnostic tools and imaging agents.
Industry
Material science: Contributes to the synthesis of novel materials with specific properties.
Agrochemicals: Used in the development of new agrochemicals for pest control and crop protection.
Mechanism of Action
The compound's mechanism of action involves interactions with various molecular targets:
Molecular Targets and Pathways
Enzymes: Inhibits or modulates enzyme activities, which can be crucial for biochemical pathways.
Receptors: Binds to specific receptors, influencing signal transduction pathways.
DNA/RNA: Interacts with genetic material, affecting transcription and translation processes.
Comparison with Similar Compounds
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one stands out due to its unique structural features, including the trifluoromethyl-oxadiazole and pyridine-piperazine moieties.
Similar Compounds
1-(4-(5-(5-Methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one: Differs by having a methyl group instead of trifluoromethyl, altering its reactivity and applications.
1-(4-(5-(5-Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one: The chloromethyl substituent introduces different chemical properties and biological interactions.
Its unique structure endows it with specific reactivity and makes it a valuable compound in scientific research and industrial applications.
The uniqueness lies in its ability to participate in a diverse range of reactions and its utility across various scientific disciplines.
So, thoughts? Should we deep dive into any of these sections further?
Properties
IUPAC Name |
1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-2-3-4-14(26)25-9-7-24(8-10-25)13-6-5-12(11-21-13)15-22-16(27-23-15)17(18,19)20/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEPNOTXGZLTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2438284.png)
![{[(Cyclopentylamino)carbonothioyl]thio}acetic acid](/img/structure/B2438285.png)
![2-[Methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2438289.png)
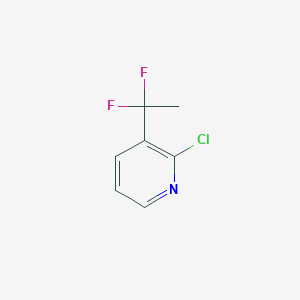
![ethyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2438292.png)
![N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2438293.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)

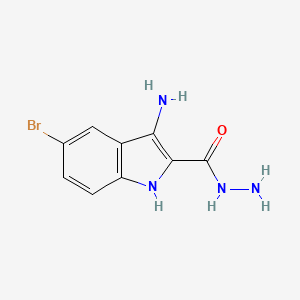
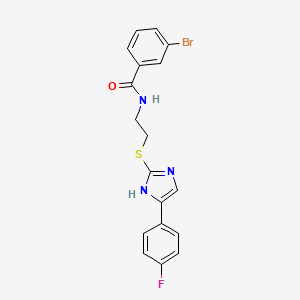

![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2438301.png)

